3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)17-19-15(11-22-17)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSVQIQUCIQDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
The formation of the core structure involves the crucial coupling of a coumarin (B35378) moiety at its 3-position to the 2-position of a 4-phenylthiazole (B157171) ring. The primary strategies to achieve this linkage are detailed below.
Conventional methods for synthesizing thiazole-coumarin hybrids typically rely on the Hantzsch thiazole (B1198619) synthesis. This approach involves the reaction between an α-halocarbonyl compound and a thioamide-containing species. In the context of the target molecule, the key precursors are a coumarin derivative bearing an α-halocarbonyl group at the 3-position and a thioamide that provides the N-C-S backbone for the thiazole ring.
A common and pivotal precursor is 3-(2-bromoacetyl)-2H-chromen-2-one . This intermediate is synthesized from 3-acetyl-2H-chromen-2-one, which in turn can be prepared from salicylaldehyde (B1680747) and ethyl acetoacetate. The 3-(2-bromoacetyl)-2H-chromen-2-one is then reacted with a suitable thioamide. For the synthesis of the title compound, thiobenzamide would be the required reagent.
A general multi-step pathway is outlined below:
Synthesis of 3-acetylcoumarin (B160212): Condensation of a salicylaldehyde with ethyl acetoacetate.
Bromination: Reaction of 3-acetylcoumarin with bromine to yield 3-(2-bromoacetyl)-2H-chromen-2-one.
Hantzsch Thiazole Synthesis: Cyclocondensation of 3-(2-bromoacetyl)-2H-chromen-2-one with a thioamide (e.g., thiobenzamide) to form the final product.
To improve efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of coumarin-thiazole derivatives. researchgate.netnih.gov MCRs are particularly advantageous as they combine three or more starting materials in a single reaction vessel to form a final product that incorporates all or most of the reactant atoms. nih.gov
One such strategy involves the reaction of 3-acetyl-6-methyl-2H-chromen-2-one , thiosemicarbazide (B42300) , and various hydrazonoyl halides in dioxane under ultrasonic irradiation. nih.gov This three-component reaction, catalyzed by bases like triethylamine (B128534) or chitosan-grafted poly(vinylpyridine), efficiently produces 3-(1-(2-(thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one derivatives in good yields and short reaction times. nih.govfrontiersin.org
Another efficient multicomponent approach reports the synthesis of 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives. This is achieved through the reaction of chalcones , thiosemicarbazide , and 3-(2-bromoacetyl) coumarins in the presence of aqueous sodium hydroxide (B78521) in refluxing ethanol. researchgate.net These methods highlight the power of MCRs in rapidly assembling complex heterocyclic systems from simple precursors.
The fundamental reaction underpinning the synthesis of the thiazole ring in this context is the Hantzsch synthesis. The mechanism proceeds as follows:
Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiobenzamide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the bromoacetyl group on the coumarin precursor.
Intermediate Formation: This initial attack is followed by a rearrangement, leading to the sulfur atom attacking the α-carbon bearing the bromine atom, displacing the bromide ion and forming a thiazoline (B8809763) intermediate.
Cyclization and Dehydration: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon.
Aromatization: Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic thiazole ring.
In the case of multi-component reactions, the mechanism involves a sequence of reactions occurring in situ. For the reaction involving 3-acetylcoumarin, thiosemicarbazide, and a hydrazonoyl halide, the likely pathway begins with the formation of a thiosemicarbazone from the reaction between the 3-acetylcoumarin and thiosemicarbazide. This intermediate then reacts with the hydrazonoyl halide to undergo cyclization and form the thiazole ring system. nih.gov
Chemical Derivatization and Structural Modifications of the Core Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of analogues. The primary points of derivatization are the chromen-2-one moiety and the phenyl ring attached to the thiazole.
The coumarin ring system is a prime target for structural variation, particularly on its benzo-fused ring.
Introducing substituents onto the benzene (B151609) ring of the chromen-2-one core is a common strategy to modulate the properties of the molecule. This is typically achieved by starting the synthesis with an appropriately substituted salicylaldehyde. Various functional groups, including electron-donating and electron-withdrawing groups, have been incorporated at different positions of the benzo ring.
For example, studies have reported the synthesis of derivatives with methoxy, ethoxy, hydroxy, and methyl groups on the coumarin ring. nih.govnih.gov The synthesis of these analogues follows the same general synthetic pathways described earlier, with the substituent being carried through from the initial substituted salicylaldehyde precursor. This approach allows for the systematic investigation of structure-activity relationships by modifying the electronic and steric environment of the coumarin core.
The table below summarizes various synthesized derivatives with substitutions on the chromen-2-one ring, based on related structures found in the literature.
| Substituent | Position on Chromen-2-one Ring | Precursor | Reference |
|---|---|---|---|
| Methyl (CH₃) | 6 | 5-Methylsalicylaldehyde | nih.gov |
| Methoxy (OCH₃) | 8 | 3-Methoxysalicylaldehyde | nih.gov |
| Ethoxy (OCH₂CH₃) | 8 | 3-Ethoxysalicylaldehyde | nih.gov |
| Hydroxy (OH) | 6 | 2,5-Dihydroxybenzaldehyde | nih.gov |
| Hydroxy (OH) | 7 | 2,4-Dihydroxybenzaldehyde | nih.gov |
Modifications on the Chromen-2-one Moiety
Alterations at the 3-Position Linkage to the Thiazole Ring
Instead of a direct bond between the coumarin C3 and the thiazole C2, a common synthetic alteration involves introducing a linker group. A prevalent strategy begins with a 3-acetyl-2H-chromen-2-one precursor. This starting material allows for the introduction of a hydrazonoethyl (-C(CH₃)=N-NH-) bridge, which then connects to the thiazole ring.
This approach is exemplified in the multi-component synthesis of various thiazole derivatives. nih.govfrontiersin.orgfrontiersin.org The general procedure involves the reaction of a substituted 3-acetyl-2H-chromen-2-one with thiosemicarbazide to form a key intermediate, 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide. frontiersin.orgmdpi.commdpi.com This intermediate is then cyclized with various α-halocarbonyl compounds or hydrazonoyl halides to yield the final products. nih.govmdpi.com For instance, reacting 3-acetyl-6-methyl-2H-chromen-2-one with thiosemicarbazide and appropriate hydrazonoyl halides under ultrasonic irradiation yields a series of 3-(1-(2-(thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one derivatives. nih.govfrontiersin.org This method effectively introduces a flexible linkage at the 3-position of the coumarin ring, separating it from the thiazole moiety.
The table below summarizes representative compounds synthesized using this methodology, showcasing the hydrazonoethyl linker.
| Compound Name | Starting Coumarin | Linker at C3 Position | Reference |
|---|---|---|---|
| 6-Methyl-3-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | 3-acetyl-6-methyl-2H-chromen-2-one | -(C(CH₃)=N-NH)- | nih.govfrontiersin.org |
| 2-(1-(2-Oxo-6-(phenyldiazenyl)-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | 3-acetyl-6-(phenyldiazenyl)-2H-chromen-2-one | -(C(CH₃)=N-NH-C(S)NH₂) | mdpi.com |
| (E)-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide | 3-acetyl-2H-chromen-2-one | -(C(CH₃)=N-NH-C(S)NH₂) | mdpi.com |
*This compound is a key intermediate where the thiosemicarbazide moiety is attached, prior to the formation of the thiazole ring.
Substitutions on the Phenyl Ring of the Thiazole Moiety
Introducing various substituents onto the phenyl ring at the C4 position of the thiazole moiety is a key strategy for creating analogues of the title compound. These modifications can significantly influence the molecule's electronic and steric properties. The synthesis of these derivatives often follows a Hantzsch-type thiazole synthesis or a multicomponent reaction pathway, where a substituted benzaldehyde (B42025) or a substituted phenacyl halide is used as a precursor.
For example, in the synthesis of derivatives with a hydrazonoethyl linker, various hydrazonoyl halides bearing substituted phenyl groups can be employed. This leads to compounds with diverse functionalities on the phenyl ring, such as methyl, chloro, and nitro groups. nih.gov Another route involves the reaction of 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one with substituted aromatic aldehydes. tandfonline.com This reaction forms a Schiff base, linking the substituted phenyl group to the thiazole ring via an imine (-N=CH-) bridge. tandfonline.com These methods provide robust and versatile access to a library of compounds with systematic variations on the phenyl ring.
The table below details several derivatives with different substituents on the phenyl ring attached to the thiazole.
| Core Structure | Substituent (R) on Phenyl Ring | Resulting Compound Name | Reference |
|---|---|---|---|
| 3-(1-(2-(5-(R-phenyldiazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | -H (Phenyl) | 6-Methyl-3-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | nih.gov |
| p-CH₃ (p-tolyl) | 6-Methyl-3-(1-(2-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | nih.gov | |
| m-CH₃ (m-tolyl) | 6-Methyl-3-(1-(2-(4-methyl-5-(m-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | nih.gov | |
| p-Cl (p-chlorophenyl) | 3-(1-(2-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | nih.gov | |
| (E)-3-(2-((R-benzylidene)amino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-one | p-CH₃ (4-methylbenzylidene) | 4-hydroxy-3-(2-((4-methylbenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one | tandfonline.com |
| m-OCH₃ (3-methoxybenzylidene) | (E)-4-hydroxy-3-(2-((3-methoxybenzylidene)amino)thiazol-4-yl)2H-chromen-2-one | tandfonline.com |
Structural Variations within the Thiazole Ring System
Modifications to the thiazole ring itself represent another important avenue of synthetic exploration. These changes can involve altering the point of attachment to the coumarin ring, introducing substituents at other positions on the thiazole ring, or replacing the thiazole ring with another bioisosteric heterocycle.
A significant structural variation involves changing the linkage from C2 to C4 of the thiazole ring. The synthesis of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one derivatives is typically achieved via the Hantzsch thiazole synthesis, reacting a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with various thioureas. researchgate.netijprajournal.com This reaction directly forges the C3(coumarin)-C4(thiazole) bond. researchgate.netijprajournal.comresearchgate.net
Further substitutions can be made on the thiazole ring itself. For instance, multicomponent reactions have been used to place a methyl group at the C4 position and a phenyldiazenyl group at the C5 position of the thiazole ring, in addition to the coumarin moiety linked at C2 via a hydrazonoethyl bridge. nih.gov
Bioisosteric replacement of the thiazole ring with other five-membered heterocycles is also a common strategy. For example, coumarin derivatives linked at the 3-position to 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) rings have been synthesized. nih.govnih.gov These syntheses often start from a coumarin-3-carboxylic acid hydrazide, which is then cyclized with appropriate reagents to form the desired oxadiazole or thiadiazole ring.
The following table presents examples of these structural variations.
| Type of Variation | Example Compound Name | Key Synthetic Feature | Reference |
|---|---|---|---|
| Altered Linkage Point (C4) | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one | Hantzsch synthesis from 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea. | researchgate.net |
| Substitution on Thiazole Ring | 6-Methyl-3-(1-(2-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | Multicomponent reaction introducing methyl (C4) and tolyldiazenyl (C5) groups. | nih.gov |
| Ring System Replacement | 3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | Cyclization reaction to form a 1,3,4-thiadiazole ring instead of a thiazole. | nih.gov |
| Ring System Replacement | 2-(Substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones | Synthesis involving a 1,3,4-oxadiazole linker derived from coumarin-3-carbohydrazide. | nih.gov |
Molecular Structure Elucidation and Theoretical Analysis
Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For coumarin-thiazole derivatives, ¹H and ¹³C-NMR spectra provide unambiguous evidence for the proposed structure by identifying the chemical environment of each proton and carbon atom. usm.my
In the ¹H-NMR spectrum of related thiazolyl coumarin (B35378) compounds, the proton signals appear at their expected chemical shift values. The aromatic protons of the coumarin and phenyl rings typically resonate as multiplets in the range of δ 7.04–7.94 ppm. scielo.org.za A characteristic singlet for the C4-H proton of the coumarin ring is often observed at a downfield position, around δ 8.15-8.82 ppm, due to the deshielding effect of the adjacent carbonyl group and the thiazole (B1198619) ring. nih.govnih.gov The single proton on the thiazole ring also appears as a distinct singlet. nih.gov
The ¹³C-NMR spectrum provides further confirmation of the molecular structure. Key signals include the lactone carbonyl carbon (C=O) of the coumarin ring, which typically appears in the range of δ 157.2-160.8 ppm. nih.gov The carbon atom of the thiazole ring attached to the nitrogen (C=N) is also characteristic, with signals reported around δ 159.9-165.8 ppm. nih.govnih.gov The remaining aromatic and heterocyclic carbons resonate within the expected δ 108-156 ppm range. nih.gov
Table 1: Representative NMR Data for Thiazolyl Coumarin Scaffolds
| Nucleus | Functional Group | Representative Chemical Shift (δ ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Coumarin, Phenyl) | 7.04 - 8.21 scielo.org.zanih.gov |
| C4-H (Coumarin) | 8.15 - 9.26 nih.govnih.gov | |
| Thiazole-H | ~7.77 - 8.35 nih.gov | |
| ¹³C | C=O (Lactone) | 157.2 - 160.8 nih.gov |
| C=N (Thiazole) | 159.9 - 165.8 nih.govnih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of thiazolyl coumarin derivatives, several key absorption bands confirm the structure.
The most prominent band is typically the stretching vibration of the lactone carbonyl group (C=O) from the coumarin moiety, which appears as a strong absorption in the region of 1677–1720 cm⁻¹. nih.govnih.govresearchgate.net The stretching vibration of the C=N bond within the thiazole ring is observed in the 1600–1610 cm⁻¹ range. nih.govresearchgate.net Aromatic C=C stretching vibrations from the fused benzene (B151609) ring and the phenyl substituent are typically found between 1450 cm⁻¹ and 1610 cm⁻¹. nih.govunite.edu.mk Aromatic C-H stretching can also be observed above 3000 cm⁻¹. nih.gov
Table 2: Key IR Absorption Bands for 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Lactone) | Stretching | 1677 - 1720 nih.govnih.govresearchgate.net |
| C=N (Thiazole) | Stretching | 1600 - 1610 nih.govresearchgate.net |
| C=C (Aromatic) | Stretching | 1450 - 1610 nih.govunite.edu.mk |
| C-H (Aromatic) | Stretching | > 3000 nih.gov |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula. For instance, a similar compound, 3-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, showed a calculated [M+H]⁺ peak at 320.0740 and was found at 320.0746, confirming its composition. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for coumarins under electron ionization (EI) involves the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. nih.govbenthamopen.com This results in a prominent fragment ion at m/z = M-28. nih.gov Subsequent fragmentations can occur, providing further structural clues. nih.gov The study of these fragmentation patterns, often aided by computational methods, helps to piece together the molecular structure and confirms the connectivity of the coumarin and thiazole rings. wisdomlib.org
Table 3: Expected Mass Spectrometry Fragments
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 317 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 289 |
X-ray Crystallography for Solid-State Structural Elucidation and Conformational Behavior
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. For related coumarin-thiazole compounds, crystallographic studies have revealed that the coumarin and thiazole ring systems are often nearly coplanar. nih.gov For example, in 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the interplanar angle between the benzothiazole (B30560) and chromene rings is only 6.47°. nih.gov This planarity is indicative of an extended π-conjugated system across the molecule.
The crystal packing is often stabilized by various intermolecular interactions. These can include C-H⋯O and C-H⋯N hydrogen bonds. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are common, often with centroid-centroid distances around 3.6 Å, which helps to organize the molecules into layered or sheet-like structures in the crystal lattice. nih.gov
Computational and Quantum Chemical Studies of Molecular Properties
Computational chemistry provides a theoretical lens through which the structural and electronic properties of this compound can be understood and predicted, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Optimized Geometry, Vibrational Frequencies, and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. DFT calculations can predict the most stable conformation (optimized geometry) of the compound. For similar thiazolyl-coumarin species, these calculations have confirmed that the minimum energy conformation corresponds to a co-planar arrangement of the coumarin and thiazole rings, which is in excellent agreement with experimental X-ray diffraction data.
DFT is also used to calculate theoretical vibrational frequencies, which can be correlated with experimental IR and Raman spectra to aid in the assignment of specific absorption bands. mdpi.com This synergy between theoretical and experimental spectroscopy provides a more robust characterization of the molecule's vibrational modes.
Furthermore, DFT calculations provide critical insights into the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For a series of novel hydroxyphenyl-thiazole-coumarin hybrids, the HOMO-LUMO gap was calculated to be in the range of 3.13-3.33 eV, indicating good stability. mdpi.com
Table 4: Representative DFT-Calculated Properties for Coumarin-Thiazole Hybrids
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Optimized Geometry | Dihedral angle between rings | ~0° - 24° mdpi.com |
| Vibrational Frequencies | C=O Stretch | Correlates with experimental IR |
| Electronic Structure | HOMO-LUMO Energy Gap | 3.13 - 3.33 eV mdpi.com |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, which is a key factor in the stabilization of molecular structures. This analysis provides a detailed picture of the intramolecular and intermolecular interactions by quantifying the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is a measure of their intensity; a higher E(2) value indicates a more significant interaction. nih.govwu.ac.th
In molecules with complex π-systems like this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) phenomena. These interactions typically involve the delocalization of electron density from lone pairs of heteroatoms (like oxygen, nitrogen, and sulfur) to antibonding orbitals (n → π* or n → σ) and the delocalization from π-bonding orbitals to π-antibonding orbitals (π → π). mdpi.com
For the thiazole-coumarin scaffold, the most significant interactions contributing to molecular stability arise from the delocalization of π-electrons across the conjugated system. For instance, studies on similar thiazole derivatives show substantial stabilization from charge transfer interactions. mdpi.com The flow of charge often occurs from the electron-donating moieties towards the electron-accepting parts of the molecule. In the case of this compound, the phenyl and thiazole rings can act as donor systems, while the coumarin carbonyl group acts as an acceptor.
Key interactions observed in related structures include:
n → π transitions:* The lone pairs on the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atoms of the coumarin ring, can delocalize into the antibonding π* orbitals of the conjugated system. These interactions are crucial for stabilizing the molecular conformation.
The table below illustrates the types of donor-acceptor interactions and their stabilization energies as found in analogous thiazole-containing systems, calculated using DFT methods.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π (Phenyl Ring) | π* (Thiazole Ring) | ~23 | Intramolecular Charge Transfer (π → π) |
| π (Thiazole Ring) | π (Acceptor Moiety) | ~40-50 | Intramolecular Charge Transfer (π → π) |
| LP (N) | π (C=C) | ~30-40 | Lone Pair Delocalization (n → π) |
| LP (O) | π (C=O) | ~25-35 | Lone Pair Delocalization (n → π*) |
| Note: Data is representative of interactions found in structurally similar thiazole derivatives and illustrates the typical magnitudes of stabilization energies. mdpi.com |
These delocalization effects lead to a more dispersed electron density, which lowers the total energy and stabilizes the molecule. The planarity between the different ring systems is also crucial for maximizing this electronic communication. nih.gov
Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is typically distributed over the electron-rich phenyl-thiazole moiety, which can readily donate electrons. Conversely, the LUMO is generally localized on the electron-deficient 2H-chromen-2-one (coumarin) part, which serves as the electron-accepting region. researchgate.netnih.gov This separation of frontier orbitals is characteristic of D-π-A (Donor-π bridge-Acceptor) systems and is responsible for their intramolecular charge transfer properties. researchgate.net
The energies of the HOMO, LUMO, and the energy gap for structurally related thiazole-coumarin compounds are presented below.
| Parameter | Energy (eV) |
| EHOMO | ~ -5.8 to -6.2 |
| ELUMO | ~ -2.5 to -2.9 |
| Energy Gap (ΔE) | ~ 3.1 to 3.4 |
| Note: Values are typical for thiazole-coumarin hybrid molecules calculated in vacuum using DFT methods. nih.gov |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide insight into the molecule's resistance to charge transfer and its electrophilic or nucleophilic nature.
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η, where μ is the chemical potential, μ = -χ). materialsciencejournal.org
The calculated values for these descriptors for a representative thiazole-coumarin structure are shown in the following table.
| Global Reactivity Descriptor | Value (eV) |
| Ionization Potential (I) | 6.01 |
| Electron Affinity (A) | 2.72 |
| Electronegativity (χ) | 4.365 |
| Chemical Potential (μ) | -4.365 |
| Chemical Hardness (η) | 1.645 |
| Chemical Softness (S) | 0.304 |
| Electrophilicity Index (ω) | 5.79 |
| Note: The values are calculated based on the representative HOMO/LUMO energies listed in the previous table and serve as an illustration for this class of compounds. |
A high electrophilicity index coupled with a low chemical hardness suggests that the molecule is a strong electrophile and has high chemical reactivity. researchgate.netmaterialsciencejournal.org
Based on a comprehensive review of available scientific literature, there is limited specific research data for the exact compound This compound that aligns with the detailed structure requested. The existing body of research focuses on the broader class of coumarin-thiazole hybrids and various derivatives, rather than this specific unsubstituted molecule.
Therefore, populating the requested detailed outline with scientifically accurate and specific findings for "this compound" is not feasible at this time.
However, research into closely related coumarin-thiazole derivatives has revealed significant findings in the area of anticancer research. Studies on this general scaffold indicate that these compounds are actively being investigated for their potential as:
Antiproliferative Agents: Various derivatives have shown in vitro cytotoxicity against a range of human cancer cell lines, including those of the colon (HT-29, HCT116), breast (MCF-7), and liver (HepG2). nih.govresearchgate.net
Enzyme Inhibitors: The coumarin-thiazole framework is a recognized scaffold for designing inhibitors of key enzymes involved in cancer progression.
Carbonic Anhydrase (CA) Inhibitors: Certain coumarin derivatives are known to be potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII. researchgate.netnih.govunimi.it
Kinase Inhibitors: Thiazole-coumarin hybrids have been explored as inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, which is crucial for tumor cell growth and survival. rsc.orgnih.gov
Tubulin Polymerization Inhibitors: The thiazole moiety, in particular, is a component of compounds designed to inhibit tubulin polymerization, a validated target for anticancer drugs. nih.govresearchgate.netmdpi.com
Inducers of Apoptosis: Mechanistic studies on related compounds suggest that they can induce cancer cell death through the activation of apoptotic pathways and cause cell cycle arrest. nih.govmdpi.comfrontiersin.org
While these findings underscore the potential of the coumarin-thiazole chemical class in oncology, the specific biological activity and mechanisms of action for This compound remain to be fully elucidated in published research.
Biological Activity Investigations and Mechanistic Insights
Anticancer and Antiproliferative Research
Molecular Target Identification and Enzyme Inhibition Studies
Other Investigated Kinase and Enzyme Targets (e.g., Oxidoreductase, Cyclooxygenase-1/2)
Molecular docking studies have been instrumental in exploring the inhibitory potential of coumarin-thiazole hybrids against various enzymes. Derivatives of the core structure have been evaluated for their interaction with oxidoreductase and cyclooxygenase (COX) enzymes, which are key players in various physiological and pathological processes. researchgate.net The research into pyrazole-linked chromenone derivatives has identified compounds with potential as selective COX-II inhibitors. aalto.fi Specifically, molecular docking analyses of certain 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-ones showed favorable binding interactions with oxidoreductase and both COX-1 and COX-2 enzymes. researchgate.net The anti-inflammatory activity of many thiazole (B1198619) and chromone (B188151) derivatives is often attributed to their ability to inhibit these COX enzymes, which are involved in the arachidonic acid pathway that leads to inflammation. researchgate.net
Structure Activity Relationship Sar and Ligand Design Principles
Analysis of Substituent Effects on Biological Potency and Selectivity
Systematic modification of the 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one core has revealed critical insights into the role of different functional groups in influencing biological outcomes, such as anticancer and enzyme inhibitory activities.
Research into the anticancer properties of this class of compounds has shown that the nature and position of substituents on the phenyl ring, attached at position 4 of the thiazole (B1198619), play a pivotal role. For instance, studies on a series of 3-thiazolyl-coumarins targeting the VEGFR-2 kinase in human breast cancer (MCF-7) cells have demonstrated that the presence of an electron-withdrawing group on this phenyl ring enhances cytotoxic activity. The 2,4-dichloro substituted derivative (Compound A) exhibited an IC₅₀ value of 10.5 µM, showing greater potency than its unsubstituted counterpart (Compound B, IC₅₀ > 25 µM) and the electron-donating methyl-substituted analog (Compound C, IC₅₀ = 11.2 µM). mdpi.comnih.gov This suggests that electron-withdrawing features on the phenyl ring contribute favorably to the compound's anticancer efficacy. mdpi.com
Similarly, substitutions on the coumarin (B35378) ring are critical for modulating activity and selectivity, particularly in enzyme inhibition. In the context of carbonic anhydrase (CA) inhibition, a family of enzymes implicated in cancer, coumarin-thiazole hybrids have been developed as selective inhibitors. These compounds often act as non-classical inhibitors, targeting tumor-associated isoforms like hCA IX and hCA XII over cytosolic forms hCA I and II. A study on 6-aminocoumarin-based thiazole hybrids found that a 4-methoxy substitution on the phenyl ring (Compound D) resulted in potent inhibition of the hCA XII isoform with an inhibition constant (Kᵢ) of 90.9 nM. nih.gov This highlights the importance of specific substitutions for achieving isoform selectivity. Another study synthesized 3-substituted coumarin derivatives, where a tertiary sulphonamide derivative (Compound E) showed selective inhibition against CA IX with an IC₅₀ of 4.1 µM. nih.gov
The antimicrobial activity is also sensitive to substituent patterns. In a series of thiazolyl-coumarin hybrids, the presence of a 3,4-dichlorophenylamino group at the 2-position of the thiazole ring (Compound F) conferred the highest antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 60 µM. researchgate.net For antiviral activity against the H1N1 influenza A virus, a simple methylamino derivative (Compound G) was found to be a strong inhibitor of viral replication, with an IC₅₀ value of 4.84 µM. researchgate.net These findings underscore that even small modifications can drastically alter the biological activity profile of the core scaffold.
| Compound | Core Structure | Substituents | Biological Target/Assay | Activity Measurement | Observed Potency |
|---|---|---|---|---|---|
| Compound A | 3-(Thiazol-2-yl)-2H-chromen-2-one | 2,4-dichloro on phenyl | Anticancer (MCF-7) | IC₅₀ | 10.5 µM mdpi.com |
| Compound B | 3-(Thiazol-2-yl)-2H-chromen-2-one | Unsubstituted phenyl | Anticancer (MCF-7) | IC₅₀ | >25 µM mdpi.com |
| Compound C | 3-(Thiazol-2-yl)-2H-chromen-2-one | 4-methyl on phenyl | Anticancer (MCF-7) | IC₅₀ | 11.2 µM mdpi.com |
| Compound D | 6-Aminocoumarin-thiazole hybrid | 4-methoxy on phenyl | Carbonic Anhydrase XII (hCA XII) | Kᵢ | 90.9 nM nih.gov |
| Compound E | 3-Substituted coumarin | Tertiary sulphonamide | Carbonic Anhydrase IX (hCA IX) | IC₅₀ | 4.1 µM nih.gov |
| Compound F | Thiazolyl-coumarin hybrid | 3,4-dichlorophenylamino on thiazole | Antitubercular | MIC | 60 µM researchgate.net |
| Compound G | Thiazolyl-coumarin hybrid | Methylamino on thiazole | Antiviral (H1N1) | IC₅₀ | 4.84 µM researchgate.net |
Pharmacophore Elucidation and Strategies for Lead Optimization
The design of novel and more potent analogs of this compound is guided by pharmacophore modeling and established lead optimization strategies. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
For the coumarin-thiazole scaffold, both heterocyclic rings are considered crucial pharmacophoric elements. researchgate.netnih.gov Molecular docking studies have helped to elucidate the key interactions between these molecules and their biological targets. For instance, in the active site of VEGFR-2, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond donors, while the coumarin ring and its phenyl substituent engage in important hydrophobic and π-stacking interactions with receptor residues. mdpi.comnih.gov The core pharmacophore for this class of compounds generally consists of:
A planar aromatic system (the coumarin ring) for hydrophobic and π-π interactions.
A hydrogen bond acceptor/donor region (the thiazole moiety).
An additional hydrophobic/aromatic region (the phenyl ring) that can be modified to enhance potency and selectivity.
Lead optimization is an iterative process aimed at improving the drug-like properties of a lead compound. For the this compound scaffold, several optimization strategies are employed:
Molecular Hybridization: This strategy involves combining two or more bioactive pharmacophores into a single molecule. The goal is to develop agents with improved affinity, efficacy, or a dual mode of action that could overcome drug resistance. researchgate.netfrontiersin.org The combination of the coumarin and thiazole rings is itself an example of this approach. nih.gov
Substituent Modification: As detailed in the SAR analysis, systematically altering the substituents on the aromatic rings is a primary strategy. This includes varying the electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk to probe the binding pocket of the target enzyme or receptor and optimize interactions.
Computational and In Silico Modeling: Techniques such as molecular docking are used to predict the binding modes and affinities of newly designed analogs, allowing for the prioritization of compounds for synthesis. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to quantitatively correlate the structural features of the compounds with their biological activities, providing a predictive tool for designing more potent derivatives.
By integrating SAR data with computational modeling, researchers can rationally design next-generation this compound derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, thereby advancing their potential as therapeutic agents.
In Silico Drug Discovery Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as a thiazolyl coumarin (B35378) derivative, might interact with the active site of a target protein. researchgate.netrjptonline.org
Molecular docking studies on coumarin-thiazole hybrids have been instrumental in elucidating their binding modes with various biological targets. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the ligand's affinity and inhibitory potential. nih.govresearchgate.net
For instance, docking studies of arylated thiazole (B1198619) coumarin derivatives against fungal and bacterial targets have shown that their inhibitory activity is often due to strong hydrogen bonding and π-π interactions within the active site. nih.gov In studies targeting carbonic anhydrase isozymes, thiazolyl coumarin conjugates were predicted to block the entrance of the enzyme cavity. mdpi.comdoaj.org The binding modes can involve direct interaction with key amino acid residues or a zinc ion within the active site. mdpi.com Similarly, when targeting Cyclin-Dependent Kinase 2 (CDK2), the coumarin moiety is often involved in crucial hydrophobic interactions, while the thiazole portion forms hydrogen bonds with the ATP binding site. nih.gov
In another example, docking of novel 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives into the active site of E. coli MurB enzyme revealed significant binding energies and strong affinities, primarily driven by hydrogen bonding interactions. researchgate.net These computational predictions help rationalize the observed biological activities and guide the design of more potent derivatives. researchgate.netnih.gov
Table 1: Predicted Intermolecular Interactions of Thiazolyl Coumarin Derivatives with Various Protein Targets
| Target Protein | Key Interactions Observed in Docking | Reference |
|---|---|---|
| DNA Gyrase B | Hydrogen bonding, π-π interactions | nih.govresearchgate.net |
| Carbonic Anhydrase IX | Interactions with pocket entrance, blocking the cavity | mdpi.comdoaj.org |
| E. coli MurB | Hydrogen bonding, high binding affinity towards active site | researchgate.net |
| CDK2 | Hydrophobic interactions (coumarin), H-bonds (thiazole) | nih.gov |
| P-glycoprotein (P-gp) | Varied interactions based on linker and substituents | nih.gov |
A critical validation step for molecular docking studies is to correlate the predicted binding affinities (docking scores) with experimentally determined biological data, such as the half-maximal inhibitory concentration (IC₅₀). researchgate.net A strong correlation suggests that the computational model accurately reflects the ligand-target interactions and can be used to predict the activity of new compounds. researchgate.netresearchgate.net
Several studies on thiazolyl coumarin derivatives have demonstrated a good correlation between in silico docking scores and in vitro biological activities. nih.govdoaj.org For example, research on thiazole derivatives as tubulin polymerization inhibitors showed a good agreement between the docking study results and the tubulin inhibition assay data. nih.gov Compounds with lower (more favorable) binding energy scores in docking simulations generally exhibit lower IC₅₀ values (higher potency) in biological assays. researchgate.netnih.gov
In a study of coumarin-thiazole hybrids against carbonic anhydrase isozymes, the potent inhibitory effects of certain derivatives observed in vitro were validated by molecular docking studies, which predicted favorable binding modes and energies. doaj.org Similarly, the antibacterial activity of a series of pyrazole-thiazole-coumarin hybrids was found to be in good agreement with their docking scores against the E. coli MurB enzyme. researchgate.net This correlation provides confidence in using docking as a predictive tool for screening and designing novel derivatives. researchgate.netresearchgate.net
Table 2: Example Correlation of Docking Scores and Experimental IC₅₀ Values for Coumarin Derivatives
| Compound Series | Target | Correlation Finding | Reference |
|---|---|---|---|
| Thiazolyl Coumarin Conjugates | Carbonic Anhydrases (CAII, CAIX, CAXII) | Compounds with high inhibitory potential (low IC₅₀) showed favorable docking scores. | doaj.org |
| Arylated Thiazole Coumarins | Bacterial and Fungal Strains | High activity (low MIC) correlated with strong H-bonding and π-π interactions in docking. | nih.gov |
| Coumarin-Triazole-Isatin Hybrids | Butyrylcholinesterase (BChE) | Potent BChE inhibition (low IC₅₀) was confirmed by dual binding at catalytic and peripheral sites in docking. | mdpi.com |
| Thiazole Derivatives | Tubulin Polymerization | Compounds with high inhibition (low IC₅₀) showed excellent binding modes and low free binding energy. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgijpsr.comjocpr.com By identifying key structural, physicochemical, or electronic descriptors that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis. elsevierpure.comdmed.org.uaresearchgate.net
For coumarin and thiazole-containing scaffolds, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and antifungal effects. elsevierpure.commdpi.com These models often use multiple linear regression (MLR) or other statistical methods to build a predictive equation. dmed.org.ua The generated models are validated internally and externally to ensure their robustness and predictive power. researchgate.net
A typical QSAR study involves calculating a wide range of molecular descriptors, such as hydrophobic parameters (logP), electronic properties (LUMO energy), and topological indices. researchgate.net The resulting model can highlight which features are positively or negatively correlated with biological activity. For example, a QSAR model for antifungal coumarin derivatives demonstrated that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups were favorable for activity. mdpi.com This information is invaluable for the rational design and optimization of lead compounds. longdom.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling
While a compound may show high potency against a biological target, its success as a drug depends on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction tools are used early in the drug discovery process to forecast these properties and identify potential liabilities. jocpr.comresearchgate.netijper.org
For coumarin-thiazole hybrids, ADME predictions are often performed to assess their drug-likeness. doaj.orgbenthamdirect.com These computational models evaluate various parameters, including intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. ijper.org One common approach is to check for violations of established rules for oral bioavailability, such as Lipinski's Rule of Five. mdpi.com
Studies on various thiazolyl coumarin derivatives have predicted favorable ADME properties, suggesting they could be developed as oral drug candidates. researchgate.netnih.gov For example, ADMET analysis of certain coumarin-pyrazole-thiazole hybrids indicated good drug-likeness properties, supporting their potential as anticancer agents. researchgate.netbenthamdirect.com Similarly, an ADMET study on thiazole derivatives designed as biofilm inhibitors was used to predict the bioavailability of the proposed compounds. physchemres.org These predictions help prioritize which compounds should be advanced to more resource-intensive preclinical and clinical studies.
Table 3: Commonly Predicted In Silico ADME Parameters for Thiazolyl Coumarin Derivatives
| ADME Parameter | Description | Importance in Drug Discovery | Reference |
|---|---|---|---|
| Human Intestinal Absorption | Predicts the percentage of a drug absorbed through the human gut. | High absorption is crucial for oral bioavailability. | ijper.org |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the potential for a drug to cross the intestinal wall. | ijper.org |
| BBB Permeability | Predicts whether a compound can cross the blood-brain barrier. | Essential for CNS-targeting drugs; undesirable for others to avoid side effects. | ijper.org |
| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate of P-gp, an efflux pump. | P-gp substrates may have reduced absorption and penetration into tissues. | nih.gov |
| CYP Inhibition | Predicts inhibition of key Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered metabolism. | ijper.org |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Compounds adhering to the rule are more likely to be orally active. | mdpi.com |
Future Research Directions and Potential Applications
Exploration of Novel Biological Activities and Therapeutic Indications
The fusion of coumarin (B35378) and thiazole (B1198619) rings has given rise to derivatives with a wide spectrum of pharmacological effects. chula.ac.thunite.edu.mk Future research should systematically screen 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one for a variety of biological activities based on the known potential of related structures.
Anticancer Activity : Coumarin-thiazole hybrids have demonstrated notable cytotoxicity against various cancer cell lines. unite.edu.mknih.gov For instance, certain derivatives have shown anti-proliferative effects on human lung, bone, and breast cancer cell lines. unite.edu.mk Future studies should involve screening the title compound against a comprehensive panel of human tumor cell lines to identify potential selective cytotoxicity. nih.gov
Antimicrobial and Antifungal Activity : Numerous coumarin and thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. nih.govtandfonline.com Investigations into the efficacy of this compound against clinically relevant pathogens, including multidrug-resistant strains of bacteria and fungi like Staphylococcus aureus, Escherichia coli, and Trichoderma harzianum, are warranted. nih.gov
Anti-inflammatory and Antioxidant Activity : Both coumarin and thiazole scaffolds are known to be part of molecules with anti-inflammatory and antioxidant capabilities. chula.ac.thtandfonline.com Future research should assess the compound's ability to scavenge free radicals and inhibit key inflammatory enzymes, such as cyclooxygenases (COX). chula.ac.th
Enzyme Inhibition : The potential of this compound as an inhibitor for specific enzymes should be explored. For example, thiazolyl-coumarin derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which have antifibrotic activity. nih.gov Other potential targets include α-amylase and α-glucosidase, relevant for antidiabetic applications. chula.ac.th
A summary of biological activities observed in structurally related compounds is presented in Table 1.
| Compound Class | Observed Biological Activity | Reference |
| Thiazolyl-Coumarin Derivatives | Anticancer, Antimicrobial, Antifibrotic (HDAC inhibitor) | nih.gov |
| Coumarin-Thiazole Hybrids | Antidiabetic (α-amylase inhibitor), Anti-inflammatory (COX inhibitor) | chula.ac.th |
| Aryl substituted thiazolyl coumarins | Antibacterial, Antifungal | nih.gov |
| Coumarin Derivatives | Antitumour, Antitubercular, Antimicrobial | tandfonline.com |
| Thiazole Derivatives | Antipsychotic, Analgesic, Antiallergic, Antihypertensive | unite.edu.mk |
Development of Advanced and Sustainable Synthetic Methodologies
To facilitate further research and potential commercial application, the development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial. Future efforts should focus on modern synthetic strategies.
Green Chemistry Approaches : The use of biogenic zinc oxide (ZnO) nanoparticles as a reusable, eco-friendly catalyst for synthesizing coumarin derivatives in green solvents like water has been reported. urfu.ru Applying similar nanocatalysis and aqueous media conditions to the synthesis of this compound could significantly improve its sustainability.
Multicomponent Reactions (MCRs) : One-pot, three-component syntheses have been successfully employed to produce thiazolyl coumarin derivatives, offering high atom-economy and simplified purification. researchgate.net Optimizing an MCR protocol for the title compound would be a significant advancement. tandfonline.com
Energy-Efficient Synthesis : Exploring methods like ultrasound irradiation can promote reactions, often leading to shorter reaction times and higher yields, representing a more energy-efficient approach.
Novel Catalytic Systems : The development of advanced catalysts, such as palladium precatalysts for Suzuki cross-coupling reactions, can enable the efficient synthesis of aryl-substituted thiazolyl coumarins. nih.gov Investigating novel catalytic systems for the specific synthesis of the title compound could lead to more robust and scalable production methods.
Targeted Therapy Concepts Based on Identified Molecular Mechanisms
A critical direction for future research is to move beyond phenotypic screening and elucidate the specific molecular mechanisms of action. This understanding is fundamental for developing targeted therapy concepts.
Target Identification and Validation : If biological activity is confirmed, the next step is to identify the molecular targets. This can be achieved through computational approaches like inverse molecular docking, as well as experimental methods such as affinity chromatography and proteomics.
In Silico and Docking Studies : Molecular docking simulations can predict the binding affinity and interaction patterns of the compound with the active sites of known protein targets, such as enzymes implicated in cancer or inflammation. nih.gov These in silico studies can guide further experimental validation and help explain the structural basis for its biological activity.
Structure-Activity Relationship (SAR) Studies : Synthesizing a library of analogues of this compound with systematic structural modifications will be essential. SAR studies will help identify the key structural features required for biological activity and selectivity, paving the way for the rational design of more potent and less toxic therapeutic agents. chula.ac.th
Applications in Chemical Biology and as Molecular Probes
The intrinsic photophysical properties of the coumarin core suggest significant potential for applications in chemical biology.
Fluorescent Probes : Coumarin derivatives are well-known for their fluorescent properties, which are sensitive to the molecular environment. acs.orgresearchgate.net Research has shown that coumarin-based dyes can be pH-sensitive, with fluorescent colors changing from blue to yellow-green in response to pH shifts. rsc.org The fluorescence of this compound should be characterized to assess its potential as a fluorescent probe.
Bioimaging : If the compound exhibits favorable fluorescent properties (e.g., high quantum yield, photostability, and emission in the visible range), it could be developed as a molecular probe for bioimaging. acs.org By conjugating it to specific targeting moieties, it could be used to visualize specific organelles, proteins, or biological processes within living cells.
Sensors for Biomolecules : Specially designed coumarin derivatives have been used as fluorescent probes for detecting biogenic thiols like cysteine and glutathione. researchgate.net Future work could explore modifying the this compound scaffold to create selective chemosensors for important biological analytes.
Potential for Material Science Research
The unique electronic and optical properties of both thiazole and coumarin moieties suggest that their hybrid could find applications in material science.
Organic Electronics : Thiazole is recognized as an electron-accepting heterocycle and has been incorporated into organic semiconductors for applications in organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The combination with the coumarin scaffold, which has also been used in OLEDs, makes the title compound a candidate for investigation as a novel organic semiconductor. researchgate.net
Organic Light-Emitting Diodes (OLEDs) : Coumarin derivatives are explored as emitters in OLEDs due to their high stability and intrinsic photoluminescence quantum yields. researchgate.netresearchgate.net Some coumarin-based emitters have achieved high external quantum efficiencies. researchgate.net The title compound should be evaluated for its electroluminescent properties for potential use as an emitter material in OLED devices.
Functional Polymers : Coumarins have been incorporated into polymer architectures to create materials with dynamic qualities, such as UV responsiveness. researchgate.net The photodimerization property of the coumarin group can be exploited to develop photo-crosslinkable polymers for applications in coatings, adhesives, and biomaterials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
